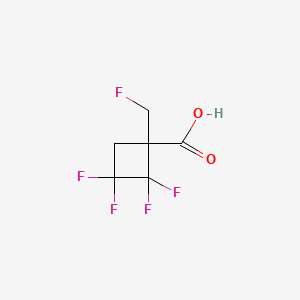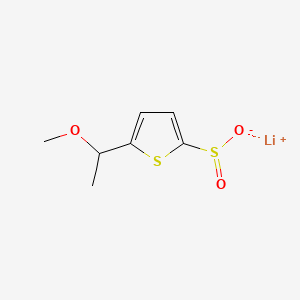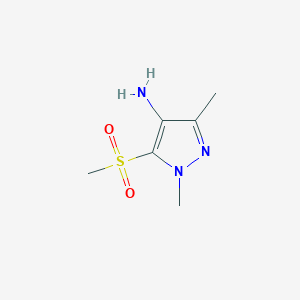
2,3-Diamino-3-methylbutanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-3-methylbutanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of amino acids and is known for its unique structural properties, which make it a valuable compound in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-3-methylbutanoic acid dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Mannich reaction, which involves the condensation of an iminolactone with N-protected imines, followed by hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
2,3-Diamino-3-methylbutanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2,3-Diamino-3-methylbutanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 2,3-Diamino-3-methylbutanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to bind to active sites on enzymes, altering their activity and influencing metabolic processes .
相似化合物的比较
Similar Compounds
2,3-Diaminopropionic acid: Another diamino acid with similar structural properties.
3-Amino-2-methylbutanoic acid: A related compound with a different substitution pattern on the carbon chain.
Uniqueness
2,3-Diamino-3-methylbutanoic acid dihydrochloride is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where precise molecular interactions are required.
属性
分子式 |
C5H14Cl2N2O2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
2,3-diamino-3-methylbutanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-5(2,7)3(6)4(8)9;;/h3H,6-7H2,1-2H3,(H,8,9);2*1H |
InChI 键 |
ZBPPVTHEAUQAKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(=O)O)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)






![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)


![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)
